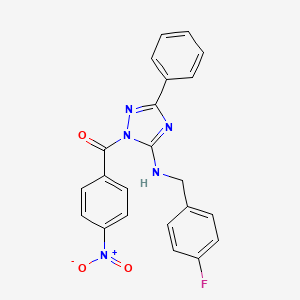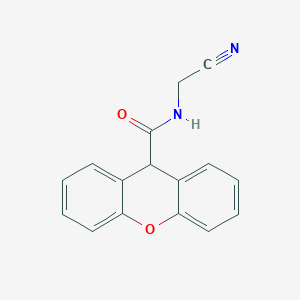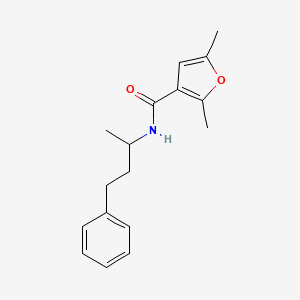![molecular formula C16H21N3O3 B4837238 N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Descripción general
Descripción
N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of interest due to its structural involvement with the 1,2,4-oxadiazole ring, a core structure found in various compounds with significant biological activities. The oxadiazole ring is known for its presence in molecules exhibiting a wide range of pharmacological activities, making this compound a subject of chemical and pharmaceutical research.
Synthesis Analysis
Synthesis of compounds containing the 1,2,4-oxadiazole ring typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. A specific example involves the synthesis of N-substituted 4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, where phenyl/aryl/aralkyl/heterocyclic organic acids are converted into esters, then hydrazides, and finally cyclized to produce the oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole moiety can be elucidated using techniques like NMR, IR, and mass spectral data. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, offering a deeper understanding of the compound's chemical behavior (Wang et al., 2005).
Chemical Reactions and Properties
Compounds with the 1,2,4-oxadiazole ring engage in various chemical reactions, including nucleophilic substitution and cyclization, contributing to their wide range of biological activities. These chemical properties are fundamental for the synthesis of derivatives with potential antibacterial, antifungal, and enzyme inhibitory activities (Rai et al., 2009).
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-6-3-4-7-13(12)16-18-15(22-19-16)9-8-14(20)17-10-5-11-21-2/h3-4,6-7H,5,8-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSLFXNOCXPRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)


![4-(2,4-dichlorophenyl)-2-[3-methyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B4837170.png)




![N-[2-(4-methylphenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4837213.png)
![4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4837220.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4837224.png)
![4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4837243.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837249.png)
